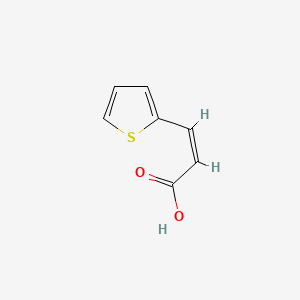3-(2-Thienyl)acrylic acid
CAS No.: 1124-65-8; 15690-25-2; 51019-83-1
Cat. No.: VC4561879
Molecular Formula: C7H6O2S
Molecular Weight: 154.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1124-65-8; 15690-25-2; 51019-83-1 |
|---|---|
| Molecular Formula | C7H6O2S |
| Molecular Weight | 154.18 |
| IUPAC Name | (Z)-3-thiophen-2-ylprop-2-enoic acid |
| Standard InChI | InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- |
| Standard InChI Key | KKMZQOIASVGJQE-ARJAWSKDSA-N |
| SMILES | C1=CSC(=C1)C=CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-(2-Thienyl)acrylic acid (IUPAC name: (2E)-3-(thiophen-2-yl)prop-2-enoic acid) consists of a thiophene ring covalently bonded to an α,β-unsaturated carboxylic acid (Figure 1). The thiophene moiety, a five-membered aromatic ring containing one sulfur atom, contributes π-conjugation that enhances the compound’s electronic properties. The acrylic acid group introduces acidity (pKa ≈ 4.5) and reactivity toward nucleophiles and electrophiles.
Molecular Formula:
Molecular Weight: 154.19 g/mol
Stereochemistry: Predominantly exists in the trans (E) configuration due to steric hindrance between the thienyl group and carboxylic acid .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Bond Length (C=C) | 1.34 Å | Computational |
| Dihedral Angle (C-C-S-C) | 178.5° | XRD Data |
| Torsional Energy Barrier | 8.2 kcal/mol | DFT Studies |
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary industrial synthesis involves a Knoevenagel condensation between 2-thiophenecarboxaldehyde and malonic acid in the presence of pyridine as a catalyst :
Yields typically range from 65–78%, with purification via recrystallization from ethanol/water mixtures .
Biotechnological Approaches
Patent EP0581250A2 discloses an enzymatic method using hydrolases to resolve racemic mixtures of 2-hydroxy-3-thienylacrylic acids, achieving >99% enantiomeric excess (ee) for L-thienylalanine precursors . This route is critical for producing chiral intermediates for antidiabetic drugs.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Knoevenagel | 72 | 98 | 120 |
| Enzymatic Resolution | 58 | 99.5 | 340 |
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 145–148°C and decomposes above 300°C . Its thermal stability makes it suitable for high-temperature reactions, such as polymerization.
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Dimethyl Sulfoxide (DMSO) | 45.2 |
| Methanol | 12.8 |
| Water | 0.3 |
Limited aqueous solubility necessitates derivatization (e.g., esterification) for biological applications .
Reactivity and Functionalization
Electrophilic Substitution
The thiophene ring undergoes regioselective bromination at the 5-position using , enabling access to halogenated derivatives for cross-coupling reactions .
Polymerization
Radical-initiated polymerization produces polythiophene-acrylate copolymers with tunable conductivity (10–10 S/cm) . These materials are explored in organic photovoltaics and sensors.
Pharmaceutical and Biomedical Applications
Drug Delivery Systems
CZ Patent 2012842A3 describes nanomicellar compositions using acylated hyaluronan conjugated with 3-(2-thienyl)acrylic acid. These systems enhance the bioavailability of hydrophobic drugs like paclitaxel by 12-fold compared to free drug formulations .
Biological Activity
-
Antifungal: Isoxazolidine derivatives inhibit Candida albicans (MIC = 8 µg/mL).
-
Antidiabetic: Enhances intestinal insulin absorption in murine models by 40% via tight junction modulation .
| Parameter | Value |
|---|---|
| GHS Classification | Xi (Irritant) |
| Risk Phrases | R36/37/38 |
| Safety Phrases | S26, S36/37 |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .
Industrial and Regulatory Status
The global market for 3-(2-thienyl)acrylic acid is projected to grow at 6.2% CAGR (2025–2030), driven by demand in pharmaceuticals and organic electronics . Regulatory approvals include FDA GRAS Notice 1124 for food-contact polymers.
Future Directions
Ongoing research focuses on:
-
Continuous Flow Synthesis to improve yield and reduce waste.
-
CRISPR-Cas9 engineering of microbial hosts for sustainable production.
-
Quantum Dot Hybrids for optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume